molecular formula C10H10N2O2 B053375 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 120589-86-8

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B053375
M. Wt: 190.2 g/mol
InChI Key: ZCJDYYGRHCAYGS-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

Acetyl chloride (0.36 ml) is added to 1,2,3,4-tetrahydroquinoxalin-2-one (IV, EXAMPLE 1, 0.676 g) and triethylamine (0.76 ml) in THF (8 ml) at 0°. After stirring for 1 hr, the solvent is removed under reduced pressure and the residue is partitioned between dichloromethane and aq. sodium bicarbonate. The layers are separated, the organic phase is filtered through sodium sulfate and concentrated. The concentrate is crystallized from methanol/methylene chloride/hexane to give the title compound, mp 164°-165°; NMR (CDCl3) 2.28, 4.54, 7.00, 7.11, 7.21 and 9.19 δ.
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
0.676 g
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[C:5]([N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[NH:16][C:15](=[O:23])[CH2:14]1)(=[O:12])[C:6]1C=CC=CC=1.C(N(CC)CC)C>C1COCC1>[C:5]([N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[NH:16][C:15](=[O:23])[CH2:14]1)(=[O:12])[CH3:6]

Inputs

Step One
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0.676 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(NC2=CC=CC=C12)=O
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between dichloromethane and aq. sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The layers are separated
FILTRATION
Type
FILTRATION
Details
the organic phase is filtered through sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate is crystallized from methanol/methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1CC(NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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